7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione
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Overview
Description
7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is a synthetic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylphenyl group attached to a purine core, which imparts distinct chemical and physical properties. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a tert-butylphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lilial: An aromatic aldehyde used in perfumes and cosmetics.
1-[(4-Tert-butylphenyl)methyl]piperidin-4-one: A compound with a similar tert-butylphenyl group used in medicinal chemistry.
Uniqueness
7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific purine core structure combined with a tert-butylphenyl group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11,14-15H,10H2,1-5H3 |
InChI Key |
SATMJOUTKVLBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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